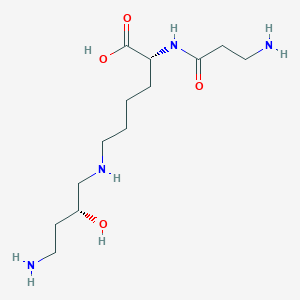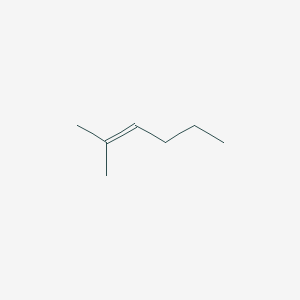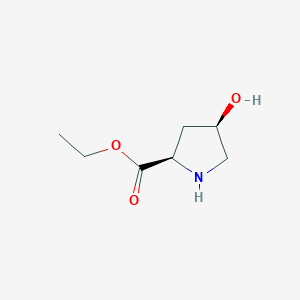
(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is also known as (R,R)-Et-Hyp-Phe-OC2H5 or simply Et-Hyp-Phe-OC2H5. It is a derivative of proline and is widely used in scientific research.
Mechanism of Action
The mechanism of action of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is not fully understood. However, it is believed to work by inducing chirality in other molecules, which can affect their biological activity. It may also interact with enzymes and other proteins in the body, leading to changes in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate are not well studied. However, it is known to be a non-toxic compound that is relatively stable under normal laboratory conditions. It is also soluble in a wide range of solvents, making it easy to work with in the laboratory.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is its ability to induce chirality in other molecules. This makes it a useful tool in asymmetric synthesis, where chirality is important. It is also a relatively non-toxic and stable compound, making it easy to work with in the laboratory. However, one limitation of this compound is its cost, which can be relatively high compared to other chiral auxiliaries.
Future Directions
There are many potential future directions for research involving (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate. One area of interest is the development of new synthetic methods using this compound as a chiral auxiliary. Another area of interest is the synthesis of new biologically active compounds using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate involves the condensation of ethyl glycinate hydrochloride and (R)-phenylglycine methyl ester. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride or boron trifluoride. The resulting product is then purified by column chromatography to obtain a pure enantiomer.
Scientific Research Applications
(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate has been widely used in scientific research due to its unique properties. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it helps to induce chirality in other molecules. It has also been used in the synthesis of various biologically active compounds, such as antitumor agents and antibiotics.
properties
IUPAC Name |
ethyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)6-3-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHQESARJMGVCZ-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


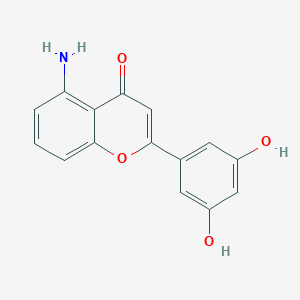
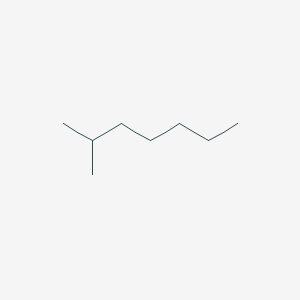
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)

